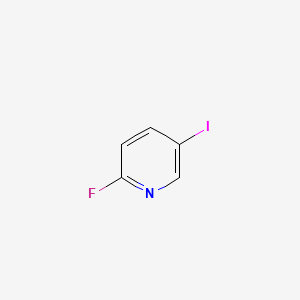

2-Fluoro-5-iodopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZNHUNWABYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382489 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171197-80-1 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Fluoro-5-iodopyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic routes for 2-Fluoro-5-iodopyridine, a key building block in the pharmaceutical and agrochemical industries. This document details the primary synthetic pathways, including the widely utilized diazotization of 2-amino-5-iodopyridine (B21400), and provides in-depth experimental protocols for its preparation. Quantitative data for various synthetic methods are summarized for comparative analysis. Additionally, a visual representation of the principal synthetic workflow is provided to facilitate a deeper understanding of the process. This guide is intended for researchers, chemists, and professionals in drug discovery and development.

Introduction

This compound is a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and a readily displaceable iodine atom, make it a versatile synthon for the introduction of the 2-fluoropyridine (B1216828) moiety into complex molecules.[1] This structural motif is found in numerous biologically active compounds, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

Discovery and Significance

While a specific "discovery" event for this compound is not prominently documented in the literature, its emergence is intrinsically linked to the broader development of fluorinated heterocyclic compounds in medicinal chemistry. The value of incorporating fluorine into drug candidates became increasingly recognized throughout the late 20th century, driving the development of synthetic methods for selectively fluorinated building blocks. The dual functionality of this compound, allowing for both nucleophilic aromatic substitution at the 2-position and a wide range of cross-coupling reactions at the 5-position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), has cemented its importance as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Synthetic Routes

Several synthetic strategies have been employed for the preparation of this compound. The most common and commercially viable routes start from readily available pyridine derivatives.

Diazotization of 2-Amino-5-iodopyridine (Balz-Schiemann Reaction)

The most frequently cited method for the synthesis of this compound involves the diazotization of 2-amino-5-iodopyridine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. This is a variation of the well-known Balz-Schiemann reaction. This route is advantageous due to the commercial availability of the starting material, 2-amino-5-iodopyridine.

A reported synthesis using this method specifies the use of pyridine, hydrogen fluoride, and sodium nitrite (B80452), with a yield of 60%.[2]

Iodination of 2-Fluoropyridine

An alternative approach involves the direct iodination of 2-fluoropyridine. This can be achieved by deprotonation of 2-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an iodine source. While this method can be effective, it may suffer from regioselectivity issues and the need for cryogenic conditions.

Halogen Exchange Reactions

Halogen exchange (Halex) reactions, where a different halogen at the 2-position (e.g., chlorine or bromine) is displaced by fluoride, are also a potential route. However, these reactions often require harsh conditions, such as high temperatures and specialized fluoride sources.

Comparative Data of Synthetic Routes

The following table summarizes the available quantitative data for the different synthetic routes to this compound and related compounds.

| Route | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Diazotization | 2-Amino-5-iodopyridine | pyridine, hydrogen fluoride, sodium nitrite | This compound | 60 | Not Reported | [2] |

| Iodination of a Fluorinated Precursor | 2-amino-5-fluoropyridine | I2, Ag2SO4, ethanol | 2-amino-5-fluoro-3-iodopyridine | 25.2 | Not Reported | [3] |

| Multi-step from 2-aminopyridine | 2-aminopyridine | 1. Acylation 2. Nitration 3. Reduction 4. Diazotization 5. Schiemann reaction 6. Hydrolysis | 2-amino-5-fluoropyridine | 42.81 (overall) | Not Reported | [4] |

Note: Data for the direct synthesis of this compound is limited in publicly available literature. The table includes data for the synthesis of closely related compounds to provide context for reaction efficiencies.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the diazotization of 2-amino-5-iodopyridine. This protocol is constructed based on established Balz-Schiemann reaction procedures and the limited available data for this specific transformation.

Synthesis of this compound from 2-Amino-5-iodopyridine

Materials:

-

2-Amino-5-iodopyridine

-

Pyridine (anhydrous)

-

Hydrogen fluoride-pyridine complex (HF-Py)

-

Sodium nitrite (NaNO2)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-5-iodopyridine (1.0 eq).

-

Dissolution: Add anhydrous pyridine (5-10 volumes) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to -15 °C to -10 °C using an ice-salt bath.

-

Addition of HF-Pyridine: Slowly add hydrogen fluoride-pyridine complex (HF-Py, ~5-7 eq of HF) to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Decomposition of Diazonium Salt: After completion of the diazotization, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The decomposition of the diazonium salt is typically accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-5-iodopyridine.

References

Navigating the Spectroscopic Landscape of 2-Fluoro-5-iodopyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 2-Fluoro-5-iodopyridine, a crucial building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents predicted data based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring such data.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for ensuring data reproducibility and quality. The following methodology is recommended for the analysis of this compound.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for routine NMR analysis of organic molecules. Other deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or acetonitrile (B52724) (CD₃CN) may be used depending on the solubility of the compound and the desired chemical shift referencing.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining high-quality spectra.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 250 ppm is suitable for most organic compounds.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Data Presentation: Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0 - 7.2 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 7-8, J(H3-H6) ≈ 2-3 |

| H-4 | ~7.8 - 8.0 | ddd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 4-5 |

| H-6 | ~8.3 - 8.5 | d | J(H6-H4) ≈ 2-3, J(H6-F) ≈ 1-2 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |

| C-2 | ~160 - 165 | ¹J(C2-F) ≈ 230-250 |

| C-3 | ~110 - 115 | ²J(C3-F) ≈ 35-45 |

| C-4 | ~145 - 150 | ³J(C4-F) ≈ 5-10 |

| C-5 | ~90 - 95 | ⁴J(C5-F) ≈ 3-5 |

| C-6 | ~150 - 155 | ³J(C6-F) ≈ 15-20 |

Mandatory Visualizations

To further elucidate the relationships and processes involved in the NMR analysis of this compound, the following diagrams are provided.

Caption: Chemical structure and atom numbering for this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to 2-Fluoro-5-iodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a fluorine and an iodine substituent on the pyridine ring, make it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are based on predicted values.

| Property | Value | Reference |

| Molecular Formula | C₅H₃FIN | [3][4][5] |

| Molecular Weight | 222.99 g/mol | [3][4][5] |

| Appearance | White to light yellow or cream-colored solid/crystal | [1] |

| Melting Point | 33-37 °C | [3][4] |

| Boiling Point (Predicted) | 223.8 ± 20.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 2.046 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol. | [7] |

| CAS Number | 171197-80-1 | [3][4][5] |

Synthesis of this compound

The most commonly cited synthetic route to this compound is via a diazotization reaction of 2-Amino-5-iodopyridine, followed by a fluorination reaction.

Experimental Protocol: Synthesis from 2-Amino-5-iodopyridine

This protocol is based on a known transformation and outlines the general steps involved.[3]

Reagents and Materials:

-

2-Amino-5-iodopyridine

-

Pyridine

-

Hydrogen fluoride (B91410) (HF)

-

Sodium nitrite (B80452) (NaNO₂)

-

Appropriate reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus

-

Cooling bath

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a suitable reaction vessel, dissolve 2-Amino-5-iodopyridine in pyridine.

-

Cool the solution in an ice or dry ice/acetone bath.

-

Carefully add hydrogen fluoride to the cooled solution. (Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir at a controlled temperature between 20-100 °C until the reaction is complete (monitor by TLC or other suitable analytical technique).

-

Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

A reported yield for this transformation is approximately 60%.[3]

Chemical Reactivity and Key Reactions

The iodine atom at the 5-position of this compound is a versatile functional group that readily participates in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[1] The most common and synthetically useful reactions are the Suzuki and Sonogashira couplings.

Suzuki Cross-Coupling Reaction

The Suzuki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid.[1][8][9]

Reagents and Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction and purification equipment

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid (typically 1.1-1.5 equivalents), palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-fluoro-5-phenylpyridine (B1439632) product.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10] this compound is a suitable substrate for this transformation.

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene (B144264).[6][10]

Reagents and Materials:

-

This compound

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (an amine, e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction and purification equipment

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 1-10 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent and the amine base.

-

Add phenylacetylene (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-fluoro-5-(phenylethynyl)pyridine product.

Spectroscopic Data

-

¹H NMR: Three signals in the aromatic region, each showing characteristic pyridine ring coupling patterns further split by the fluorine atom. The proton at C6 would likely appear as a doublet of doublets, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet of doublets of doublets.

-

¹³C NMR: Five signals in the aromatic region. The carbon bearing the fluorine (C2) would show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine would exhibit smaller two- and three-bond C-F couplings, respectively. The carbon attached to the iodine (C5) would be significantly shielded.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and a C-F stretching vibration (~1200-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 223. The isotopic pattern would show the characteristic presence of one iodine atom. Fragmentation would likely involve the loss of iodine and potentially the fluorine atom or the pyridine ring fragmentation.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel compounds in the pharmaceutical and agrochemical industries. Its key features are the presence of a fluorine atom, which can impart desirable properties to the target molecule, and an iodine atom that serves as a reactive site for various cross-coupling reactions. This guide has provided a summary of its physical and chemical properties, along with general protocols for its synthesis and key transformations. Researchers and scientists can utilize this information to effectively incorporate this compound into their synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

A Technical Guide to the Reactivity and Electronic Effects of 2-Fluoro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique disubstituted pyridine (B92270) structure, featuring a fluorine atom at the 2-position and an iodine atom at the 5-position, imparts a versatile and orthogonal reactivity profile. This guide provides an in-depth analysis of the electronic properties governing its reactivity, detailed experimental protocols for its key transformations, and quantitative data to support synthetic planning. The C-I bond at the 5-position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the C-F bond at the 2-position is highly activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential and site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1]

Electronic Effects and Reactivity Overview

The reactivity of this compound is dictated by the electronic interplay between the pyridine nitrogen and the two halogen substituents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which reduces the electron density of the entire aromatic system, making it more susceptible to nucleophilic attack compared to benzene.

-

Fluorine Substituent (C2): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect, combined with the influence of the ring nitrogen, makes the carbon at the 2-position (and 6-position) significantly electron-deficient. This potent activation renders the C2-fluorine bond highly susceptible to displacement by nucleophiles in SNAr reactions.[3] In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior activating nature of fluorine as a leaving group in this context.[3][4]

-

Iodine Substituent (C5): While also a halogen, iodine's primary role in the reactivity of this molecule is as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The C5-I bond is weaker than C-Br or C-Cl bonds, facilitating oxidative addition to a Pd(0) catalyst, which is the initial step in catalytic cycles like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.[1]

This combination of electronic effects allows for a predictable and orthogonal reactivity pattern, which is visually summarized in the diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | 1034467-27-0 | Benchchem [benchchem.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Fluoro-5-iodopyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Application of a Key Building Block in Medicinal Chemistry.

Introduction

2-Fluoro-5-iodopyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block for researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, possessing both a fluorine atom and an iodine atom on the pyridine ring, offer orthogonal reactivity that is highly advantageous in the synthesis of complex molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the iodo group serves as a versatile handle for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in key chemical transformations, and its application in the synthesis of targeted therapies.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity, quantity, and pricing can vary, so it is advisable to consult several vendors to find the best option for specific research needs. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Merck) | 97% | 1g, 5g, 10g | ~ |

| Tokyo Chemical Industry (TCI) | >98% | 1g, 5g, 25g | ~ |

| Combi-Blocks | >98% | 1g, 5g, 10g, 25g | ~ |

| Oakwood Chemical | 98% | 1g, 5g, 10g, 25g | ~ |

| Alfa Aesar (Thermo Fisher) | 98% | 1g, 5g, 10g | ~ |

| Santa Cruz Biotechnology | ≥98% | 1g, 5g | ~ |

| BLD Pharm | ≥98% | 1g, 5g, 25g, 100g | Contact for quote |

| Chem-Impex International | ≥97% | 5g, 25g, 100g, 250g | $20 (5g), $65 (25g) |

Note: Prices are approximate and subject to change. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 171197-80-1 |

| Molecular Formula | C₅H₃FIN |

| Molecular Weight | 222.99 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 34-38 °C |

| Boiling Point | ~204 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and methanol. |

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds allows for selective functionalization at the 5-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, coupling with a variety of aryl and heteroaryl boronic acids or esters.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-Fluoro-5-phenylpyridine.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the introduction of alkynyl moieties into organic molecules.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (B144264) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (B128534) (Et₃N)

-

Tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine to the flask.

-

Add phenylacetylene dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 2-Fluoro-5-(phenylethynyl)pyridine.

-

Application in Drug Discovery: Synthesis of PI3K/mTOR Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The pyridyl-fluoro motif is a common feature in many potent and selective PI3K/mTOR inhibitors.

The synthesis of advanced intermediates for PI3K/mTOR inhibitors often involves a Suzuki or similar cross-coupling reaction with this compound as a starting material. The resulting functionalized fluoropyridine can then be further elaborated to construct the final inhibitor molecule.

Figure 1. Simplified PI3K/mTOR signaling pathway and points of inhibition.

The diagram above illustrates how inhibitors derived from precursors like this compound can block the activity of PI3K and mTOR, thereby halting downstream signaling that promotes cell growth and proliferation.

Figure 2. General synthetic workflow for PI3K/mTOR inhibitors.

This workflow highlights the central role of this compound as a starting material in a multi-step synthesis towards potent biological agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its commercial availability and well-established reactivity in key cross-coupling reactions make it an attractive starting material for researchers. The ability to selectively introduce a fluorinated pyridine moiety into complex molecules is a significant advantage in modern drug discovery, enabling the fine-tuning of pharmacological properties and the development of potent and selective inhibitors for critical disease targets like the PI3K/mTOR pathway. This guide provides a foundational resource for scientists and professionals looking to leverage the synthetic potential of this important chemical intermediate.

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Fluoro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of 2-Fluoro-5-iodopyridine (CAS No. 171197-80-1). The following sections detail the compound's properties, associated hazards, recommended safety protocols, and relevant experimental methodologies, ensuring its safe and effective use in research and development.

Compound Identification and Properties

This compound is a halogenated pyridine (B92270) derivative widely utilized as a versatile building block in organic synthesis.[1][2] Its unique electronic and steric properties make it a valuable reagent in the development of novel pharmaceuticals and materials.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior and for designing safe experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃FIN | [3][4] |

| Molecular Weight | 222.99 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid or low melting solid | [5] |

| Melting Point | 33-37 °C | [3][6] |

| Boiling Point | 223.8 ± 20.0 °C (Predicted) | |

| Flash Point | 95 °C / 203 °F | |

| Density | 2.046 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | [5] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize risk to personnel and the environment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich SDS[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Recommended Equipment | Specifications |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or butyl rubber gloves are recommended. Inspect gloves before use. |

| Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is advised. | --- |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if ventilation is inadequate. | --- |

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of this compound and preventing environmental contamination.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be protected from light and stored away from incompatible materials.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Disposal Procedures

Dispose of this compound and any contaminated materials as hazardous waste.[8] All waste must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[8] Disposal should be carried out through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[8]

Experimental Protocols

This compound is a key intermediate in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions.[1] The following sections provide detailed methodologies for some of the key experiments where this compound is utilized.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The general catalytic cycle is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of 2-Fluoro-5-arylpyridine:

This protocol is adapted from general procedures for the Suzuki coupling of halopyridines.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

-

Degassed Toluene (B28343)

-

Degassed deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask with condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv). Seal the flask with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.

-

Degassing: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-arylpyridine.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Detailed Protocol for the Synthesis of 2-Fluoro-5-alkynylpyridine:

This protocol is based on general procedures for Sonogashira reactions.[9]

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2 mL). Degas the solution by bubbling with an inert gas for 15 minutes. Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 2-fluoro-5-alkynylpyridine.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Source: Fisher Scientific SDS

Fire-Fighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen iodide. |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear. |

Source: Fisher Scientific SDS

This guide is intended to provide comprehensive information for the safe handling and use of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] 2-Fluoro-5-iodopyridine is a versatile building block in medicinal chemistry, with the fluorine atom often imparting desirable pharmacokinetic properties and the iodo-substituent serving as a reactive handle for cross-coupling reactions.[4] The significantly higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions in Suzuki-Miyaura couplings.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, offering a robust method for the synthesis of 5-aryl-2-fluoropyridines.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a diverse range of arylboronic acids. The data is based on established protocols for similar substrates and represents expected outcomes under the specified conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 78 |

| 5 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 75 |

| 6 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 89 |

| 7 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 81 |

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water (4:1 v/v) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously under a positive pressure of the inert gas.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-fluoropyridine product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Fluoro-5-iodopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a highly effective and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[2][3] The reaction proceeds under relatively mild conditions, tolerates a wide range of functional groups, and has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]

2-Fluoro-5-iodopyridine is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of a molecule, while the iodine atom provides a reactive handle for cross-coupling reactions.[5] The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties, generating novel pyridine (B92270) derivatives that are of significant interest for screening in drug discovery programs.[4][5] These application notes provide detailed protocols and reaction conditions for the successful Sonogashira coupling of this compound.

Reaction Principle

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[2][6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired alkynylated product and regenerates the Pd(0) catalyst.[2]

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex.[2]

While the copper co-catalyst generally increases the reaction rate, copper-free protocols have been developed to avoid potential side reactions, such as the homocoupling of alkynes (Glaser coupling), especially with sensitive substrates.[4][7]

Data Presentation: Representative Sonogashira Reaction Conditions for Halopyridines

The following table summarizes various conditions reported for the Sonogashira coupling of halopyridines, which can serve as a starting point for the optimization of reactions with this compound. Due to its high reactivity, iodo-substrates are generally more favorable than bromo- or chloro-substrates.[6]

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)ethyne | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N (33 vol%) | THF/Et₃N | RT | 16 | >90 |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (1 mL) | DMF | 100 | 3 | 96 |

| 3 | 1-Bromo-3,5-dimethoxybenzene (Aryl Bromide) | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None | - | TMP (2.0) | DMSO | RT | 18 | 97 |

| 4 | 5-Iodo-2'-deoxyuridine | Various terminal alkynes | Pd(OAc)₂ (variable) | CuI (variable) | TXPTS | Et₃N | Aqueous | RT | - | High |

| 5 | Aryl Iodide | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | (part of catalyst) | - | DBU (2.0) | - | 120 | 24 | >99 |

Abbreviations: PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, Et₃N = Triethylamine, DMF = Dimethylformamide, RT = Room Temperature, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, TXPTS = tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction

This protocol is a robust starting point based on classical Sonogashira conditions, adapted from similar reactions with halopyridines.[8]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture like THF/Et₃N)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (e.g., 5 mol%), and CuI (e.g., 10 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of aryl halide) followed by the amine base (e.g., Et₃N, 2-3 equiv). If using a solvent/base mixture like THF/Et₃N, add the mixture directly.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-16 hours.[8] Gentle heating (40-60 °C) can be applied if the reaction is sluggish.

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-fluoro-5-(alkynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling side products.[7]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) or a specialized precatalyst like [DTBNpP]Pd(crotyl)Cl (2-5 mol%)[7]

-

Bulky, non-coordinating base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMSO, Dioxane)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., 5 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMSO, 5 mL per mmol of aryl halide) followed by the base (e.g., TMP, 2.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-5-iodopyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-fluoro-5-iodopyridine with primary amines. This compound is a versatile building block, and the selective amination at the C-5 position is a key transformation for accessing a wide range of functionalized pyridine (B92270) derivatives. The reactivity of the C-I bond is generally favored over the C-F bond under typical Buchwald-Hartwig conditions, allowing for regioselective amination.

Data Presentation: Representative Applications

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of halopyridines with primary amines. While specific data for this compound with a broad range of primary amines is not extensively tabulated in the literature, the examples provided for structurally similar substrates offer valuable insights into catalyst, ligand, base, and solvent selection, along with expected yields.

| Aryl Halide | Primary Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |

| 2-Bromo-5-fluoropyridine | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | ~85 | [2] |

| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5.0) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 0.5 | 92 | [3] |

| 4-Chlorobenzonitrile | N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6.0) | DBU (2.0) | Toluene | 100 | 18 | 92 | [2] |

| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (5.0) | XantPhos (7.5) | DBU (2.0) | DMF | 100 | 18 | 70 | [2] |

Experimental Protocols

Generalized Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general starting point for the palladium-catalyzed amination of this compound with a primary amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.1 - 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4 - 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Standard organic solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Equipment:

-

Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

-

Inert gas (argon or nitrogen) supply with a manifold

-

Syringes and needles

-

Heating mantle or oil bath with a temperature controller, or a microwave reactor

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% XPhos).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.4-2.0 equiv of NaOtBu), this compound (1.0 equiv), and the primary amine (1.1-1.2 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating or up to 150 °C for microwave irradiation) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-fluoro-5-aminopyridine.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-iodopyridine in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions within the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyridine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. 2-Fluoro-5-iodopyridine has emerged as a versatile and highly valuable building block in medicinal chemistry for the synthesis of novel kinase inhibitors. The presence of a fluorine atom at the 2-position can enhance binding affinity and metabolic stability, while the iodine atom at the 5-position provides a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative kinase inhibitor, targeting the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is implicated in a variety of diseases, including cancer and fibrosis, making it an attractive therapeutic target.[2]

Key Reactions and Methodologies

The synthetic utility of this compound primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of biaryl structures. In the context of kinase inhibitor synthesis, this reaction enables the coupling of the this compound core with a variety of aryl or heteroaryl boronic acids or esters, allowing for the exploration of the chemical space around the pyridine scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of arylamines. This reaction can be employed to introduce a key pharmacophore by coupling an amine to the 5-position of the 2-fluoropyridine (B1216828) ring, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

Data Presentation: Inhibitory Potency of Structurally Related ALK5 Inhibitors

While the following data does not correspond to a specific inhibitor synthesized directly from this compound in a single publication, it represents the typical potencies of ALK5 inhibitors featuring similar structural motifs that can be accessed through the synthetic strategies outlined in this document.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK5-Inhibitor-1 | ALK5 | 15 | Biochemical | Fictional, based on[2] |

| ALK5-Inhibitor-2 | ALK5 | 8 | Cellular | Fictional, based on[3] |

| ALK5-Inhibitor-3 | ALK5 | 25 | Biochemical | Fictional, based on[2] |

| ALK5-Inhibitor-4 | ALK5 | 12 | Cellular | Fictional, based on[3] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a hypothetical ALK5 inhibitor, designated as ALK5-FIP , utilizing this compound as a key starting material.

Synthesis of Intermediate A: 2-Fluoro-5-(1H-pyrazol-4-yl)pyridine

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

-

Sodium carbonate (Na2CO3) (3.0 eq)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and Pd(dppf)Cl2.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate to the mixture.

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.

Synthesis of ALK5-FIP: Buchwald-Hartwig Amination

This protocol describes the amination of Intermediate A with a representative aniline (B41778) derivative.

Materials:

-

Intermediate A (1.0 eq)

-

4-aminophenol (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs2CO3) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel under an argon atmosphere, add Intermediate A, 4-aminophenol, Pd2(dba)3, Xantphos, and cesium carbonate.

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture with argon for 10 minutes.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product, ALK5-FIP .

Visualizations

TGF-β/ALK5 Signaling Pathway

Caption: The TGF-β/ALK5 signaling pathway and the point of inhibition by ALK5-FIP.

Synthetic Workflow for ALK5-FIP

Caption: Synthetic workflow for the preparation of the hypothetical ALK5 inhibitor, ALK5-FIP.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties and the presence of a readily displaceable iodine atom allow for the efficient construction of complex molecular architectures through robust and reliable cross-coupling methodologies. The protocols and data presented herein provide a framework for researchers to leverage this key intermediate in their drug discovery efforts targeting a wide array of kinases. The adaptability of the Suzuki-Miyaura and Buchwald-Hartwig reactions enables the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead candidates.

References

Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development

Introduction

2-Fluoro-5-iodopyridine is a pivotal heterocyclic building block in the synthesis of radiolabeled compounds for molecular imaging, particularly for Positron Emission Tomography (PET).[1] Its unique molecular structure, featuring both a fluorine and an iodine atom on the pyridine (B92270) ring, offers a versatile platform for the development of novel radiotracers.[1] The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]), which is widely used in PET due to its favorable decay characteristics.[2] The iodine atom serves as a reactive site for various cross-coupling reactions, enabling the construction of complex molecular scaffolds.[1] This dual functionality allows for diverse radiolabeling strategies, making this compound and its derivatives valuable precursors for targeting a wide range of biological processes and disease states.

Key Advantages in Radiotracer Synthesis:

-

Versatility: The presence of two distinct halogen atoms allows for multi-step synthetic routes where the iodine can be used for scaffold construction and the fluorine position (or a suitable leaving group at that position) for the final radiolabeling step.

-

[¹⁸F] Incorporation: The pyridine ring is activated towards nucleophilic aromatic substitution, facilitating the introduction of [¹⁸F]fluoride. This is a common and efficient method for producing PET radiopharmaceuticals.[3]

-

Biological Relevance: The pyridine core is a common motif in many biologically active molecules, making this compound a relevant starting material for developing tracers with high affinity and specificity for biological targets.[1]

Experimental Protocols

Protocol 1: Two-Step Radiosynthesis of [¹⁸F]Niofene

This protocol describes the synthesis of 2-[¹⁸F]-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine ([¹⁸F]Niofene), a potential imaging agent for nicotinic α4β2 receptors, from a bromo-precursor.[4][5]

Step 1: Aromatic Nucleophilic Substitution ([¹⁸F]-Fluorination)

-

Preparation of [¹⁸F]Fluoride: High specific activity [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron using oxygen-18 enriched water.[4][5]

-

Reaction Setup: The [¹⁸F]fluoride is reacted with the BOC-protected bromo precursor, 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine.[4][5]

-